2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroisoquinoline” is a compound with the molecular formula C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” involves a heterocyclic scaffold that is common in isoquinoline alkaloids . This structure is part of a large group of natural products and has been the focus of much attention due to its diverse biological activities .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 76.9±15.6 °C .Scientific Research Applications
Neuroprotective Properties
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, a tetrahydroisoquinoline derivative, exhibits neuroprotective and neurorestorative actions. This compound, along with others like higenamine and 1-methyl-1,2,3,4-tetrahydroisoquinoline, shows promise in protecting nerve cells and possibly restoring nerve function. This is a significant area of interest in neuroscientific research, especially for conditions involving neuronal damage or degeneration (Peana, Bassareo, & Acquas, 2019).
Relation to Parkinson's Disease
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has been identified in both parkinsonian and normal human brains. Its presence and increased levels in Parkinson's patients suggest a potential role as an endogenous neurotoxin contributing to the disease. This discovery underscores the compound's significance in neurological research, particularly in understanding the etiology of Parkinson's disease (Niwa et al., 1987; Niwa et al., 1991).
Pharmacological Effects
The compound's interaction with the sympathetic nervous system, particularly its uptake and storage in peripheral nerves, has been studied. This research is valuable in understanding the pharmacological and physiological effects of tetrahydroisoquinolines, offering insights into their potential therapeutic uses (Cohen, Mytilineou, & Barrett, 1972).
Therapeutic Applications
As part of the broader family of tetrahydroisoquinolines, this compound is part of a group known for its 'privileged scaffolds' in nature. Initially recognized for neurotoxicity, certain derivatives have shown potential in preventing conditions like Parkinsonism. These compounds have been explored for various therapeutic applications, including cancer and central nervous system disorders (Singh & Shah, 2017).
Synthesis and Chemical Modifications
Research has also focused on the synthesis and chemical modifications of tetrahydroisoquinolines, including 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. These studies are crucial for developing new compounds with enhanced therapeutic properties or reduced toxicity (Song Hong-rui, 2011; Sakane et al., 1974).
Future Directions
While specific future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol” are not mentioned in the available literature, the THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity, suggesting potential future research directions .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCQQCQUUCKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275444 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
CAS RN |
23824-24-0 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.